molecular formula C12H15NO4 B1664146 trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid CAS No. 64987-82-2

trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid

Cat. No.: B1664146
CAS No.: 64987-82-2
M. Wt: 237.25 g/mol
InChI Key: LQILVUYCDHSGEU-UHFFFAOYSA-N
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Description

trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid: is a chemical compound with the molecular formula C12H15NO4. It is known for its use in various biochemical applications, particularly in the field of bioconjugation. This compound is characterized by the presence of a maleimide group, which is highly reactive towards thiol groups, making it a valuable tool in the synthesis of antibody-drug conjugates and other bioconjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid typically involves the reaction of maleic anhydride with 4-(aminomethyl)cyclohexane-1-carboxylic acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of solvents such as benzene and reagents like thionyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid involves its reactivity towards thiol groups. The maleimide group in the compound reacts with thiol groups present in proteins or other molecules, forming stable thioether bonds. This reactivity is exploited in bioconjugation techniques to link drugs to antibodies or other targeting molecules . The cyclohexane bridge in the compound provides additional stability to the maleimide group, ensuring efficient and stable conjugation .

Comparison with Similar Compounds

Uniqueness: trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid is unique due to its specific reactivity towards thiol groups and the stability provided by the cyclohexane bridge. This makes it particularly valuable in the synthesis of stable and efficient bioconjugates .

Biological Activity

Trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid (TMC) is a bifunctional compound characterized by its maleimide group, which exhibits significant biological activity primarily through its ability to form stable covalent bonds with thiol-containing biomolecules. This property makes TMC a valuable tool in bioconjugation and cross-linking applications, which are essential in biochemical research and therapeutic development.

  • Molecular Formula : C₁₂H₁₅NO₄
  • Molecular Weight : Approximately 237.25 g/mol
  • Appearance : White to almost white crystalline powder
  • Solubility : Soluble in methanol
  • Melting Point : Ranges from 144 °C to 166 °C

The maleimide moiety of TMC selectively reacts with free thiol groups present in cysteine residues of proteins, peptides, and other biomolecules. This reaction leads to the formation of stable thioether linkages, making TMC an effective cross-linking agent. The carboxylic acid group can also be modified for further functionalization, enhancing the versatility of TMC in various applications.

Applications in Research and Medicine

  • Bioconjugation : TMC is widely used for attaching biomolecules such as antibodies, drugs, or imaging agents to proteins. This is crucial for developing targeted therapies and diagnostic tools.
  • Protein Labeling : By linking TMC to reporter molecules (e.g., fluorescent dyes), researchers can track protein localization and activity within cells. This application is vital for studying protein dynamics in live-cell imaging.
  • Drug Conjugates : TMC can be utilized to create drug conjugates that improve drug delivery by targeting specific cells or tissues through thiol-mediated attachment.
  • Vaccine Development : The ability of TMC to form stable conjugates makes it suitable for creating vaccines that require precise targeting of antigens to elicit an immune response.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological applications:

  • Study on Protein Conjugation : A study demonstrated that TMC could effectively conjugate with keyhole limpet hemocyanin (KLH) and ovalbumin (OVA), leading to enhanced immune responses when injected into mice.
  • Fluorescent Labeling : In another research project, TMC was used to label proteins with fluorescent tags, allowing real-time observation of protein interactions under physiological conditions.
  • Targeted Drug Delivery : Research indicated that attaching therapeutic agents to TMC enabled selective targeting of cancer cells via thiol-mediated conjugation, significantly improving therapeutic outcomes.

Comparative Analysis with Similar Compounds

This compound has several structural analogs that share similar functionalities but differ in their reactivity profiles:

Compound NameMolecular FormulaUnique Features
MaleimideC₄H₅NO₂Simple structure used widely for thiol coupling
N-Succinimidyl 4-(maleimidomethyl)cyclohexanecarboxylateC₁₃H₁₅N₃O₄Contains N-succinimidyl group; enhances stability
4-Maleimidobutyric AcidC₈H₉N₃O₄Longer alkyl chain; used for different coupling strategies
N-HydroxysuccinimideC₅H₇NO₃Commonly used for activating carboxylic acids

TMC stands out due to its cyclohexane structure, which provides steric hindrance that can influence reactivity and selectivity compared to simpler maleimides.

Properties

IUPAC Name

4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h5-6,8-9H,1-4,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQILVUYCDHSGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145980
Record name 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64987-82-2, 69907-67-1
Record name 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid
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Record name 4-(Maleimidomethyl)cyclohexanecarboxylic acid, E-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid
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Record name trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid
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Record name 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid
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Record name 4-(MALEIMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID, TRANS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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